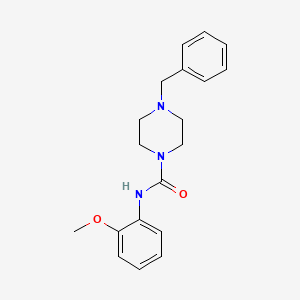
4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including substitution, amide formation, and sometimes cyclization. For instance, the synthesis of related piperazine derivatives has been achieved through reactions involving amine substitution and subsequent modifications to introduce specific functional groups (Raghupathi et al., 1991; Kuhnast et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal the compound's conformation, bond lengths, and angles, providing insights into its three-dimensional arrangement and potential intermolecular interactions (Xu et al., 2012; Kumara et al., 2017).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic substitution and amide bond formation, which are critical for their synthesis and modification. Their chemical reactivity is influenced by the presence of functional groups such as the methoxyphenyl and piperazine rings (Lucky & Omonkhelin, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular geometry and intermolecular forces. For example, the crystal structure analysis of a similar compound, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, highlighted its solid-state arrangement and potential for forming hydrogen bonds (Xu et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are crucial for understanding the compound's behavior in chemical reactions. The structure-activity relationship studies provide insights into how modifications in the molecular structure affect the compound's chemical properties and reactivity (Perrone et al., 2000).
Propriétés
IUPAC Name |
4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)20-19(23)22-13-11-21(12-14-22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOBEPUTAHCQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(1,3-benzodioxol-5-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5659252.png)
![5-[1-(4-methoxyphenyl)cyclopropyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5659256.png)

![[rel-(4aS,8aR)-6-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-4a(2H)-yl]methanol hydrochloride](/img/structure/B5659258.png)

![2-isopropyl-5-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-4-methyl-1,3-thiazole](/img/structure/B5659280.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-2-(methylthio)acetamide hydrochloride](/img/structure/B5659285.png)
![1-[2-(1-pyrrolidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5659292.png)
![3-methyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5659293.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5659295.png)
![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5659302.png)
![N-[(5-isopropylisoxazol-3-yl)methyl]-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methylacetamide](/img/structure/B5659307.png)
![4,6-dimethyl-2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5659312.png)
![N-{1-[1-(4-fluorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]butyl}acetamide](/img/structure/B5659340.png)